rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid
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Overview
Description
The compound rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid is a notable molecule in the field of synthetic organic chemistry. This compound is a chiral molecule that can exist as a racemic mixture. It contains multiple functional groups including a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for peptide synthesis, and an oxazine ring, which is a heterocycle containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid involves several steps:
Synthetic Routes:
Fmoc Protection:
Oxazine Ring Formation: Formation of the oxazine ring through cyclization reactions involving nitrogen-containing precursors and aldehydes.
Reaction Conditions:
Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts might include acids or bases, depending on the specific step of the synthesis.
Industrial Production Methods:
Large-scale synthesis might involve continuous flow chemistry to ensure higher yield and purity.
Chemical Reactions Analysis
rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid: can undergo a variety of chemical reactions:
Oxidation: The oxazine ring can be oxidized under specific conditions to form carbonyl compounds.
Reduction: Reduction reactions can reduce oxazine ring or the carboxylic acid group to their respective alcohols.
Substitution Reactions:
Nucleophilic Substitution: Substitution reactions can occur at the fluorenylmethoxycarbonyl group to replace it with other protective groups.
Electrophilic Substitution: Occurs at the aromatic fluorenyl group under suitable conditions.
Major Products:
Oxidation typically yields aldehydes or ketones.
Reduction products include alcohols.
Substitution reactions yield various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in peptide synthesis.
Biology: Utilized in studies involving enzyme-substrate interactions due to its structural mimicry of certain natural substrates.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It might modulate pathways involved in signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Fmoc-protected amino acids: Used widely in peptide synthesis.
Oxazine derivatives: Used in medicinal chemistry for their bioactivity.
Uniqueness:
The combination of the Fmoc group and the oxazine ring makes this compound particularly versatile for synthetic applications.
Its structural complexity provides unique interactions in biological systems, offering distinct advantages over simpler analogs.
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Properties
CAS No. |
2639400-35-2 |
---|---|
Molecular Formula |
C23H23NO5 |
Molecular Weight |
393.4 |
Purity |
95 |
Origin of Product |
United States |
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